molecular formula C10H10BrNO3 B1439452 8-bromo-6-methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 1092352-94-7

8-bromo-6-methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B1439452
CAS RN: 1092352-94-7
M. Wt: 272.09 g/mol
InChI Key: NJABTSBVZIKABX-UHFFFAOYSA-N
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Description

8-Bromo-6-methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that belongs to the group of benzoxazinones, which are secondary metabolites found in many species of plants. These compounds have been studied for their potential applications in a variety of scientific research areas, such as in the field of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Phytochemical Applications

Compounds of the (2H)-1,4-benzoxazin-3(4H)-one class, which includes 8-bromo-6-methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one, have been extensively researched for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds have potential applications as natural herbicide models and play a role in the chemical defense mechanisms of plants (Macias et al., 2009).

Allelochemicals in Agriculture

These benzoxazinone derivatives, including 8-bromo-6-methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one, exhibit biological properties like antimicrobial, antifungal, and insecticidal effects. They are of interest due to their potential agronomic utility, with applications in crop protection and enhancement (Macias et al., 2006).

Chemical Stability Studies

Research into the stability of benzoxazinone derivatives under various conditions is important for understanding their practical applications. Studies on the ring opening of benzoxazinone derivatives like 8-bromo-6-methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one under alkaline and acidic conditions help to understand their chemical behavior and potential applications (Ilaš & Kikelj, 2008).

Synthesis and Biological Activity

The synthesis of novel derivatives of benzoxazinones, including 8-bromo variants, is essential for exploring their biological activities, such as antitumor effects. This research can lead to the development of new pharmaceuticals and therapeutic agents (Nofal et al., 2000).

Analytical Methodologies

Developing methods for the separation and quantitation of benzoxazinones, including 8-bromo derivatives, is crucial for chemical analysis and application in various fields. This has implications in studies of plant ecology and interactions with pests (Xie et al., 1991).

Ecotoxicological Studies

Understanding the ecotoxicological effects of benzoxazinones, including the 8-bromo derivative, is important for evaluating their impact on the environment and non-target organisms. Studies in this area help determine the safety and viability of these compounds for practical use (Idinger et al., 2006).

properties

IUPAC Name

8-bromo-6-methoxy-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-5-10(13)12-8-4-6(14-2)3-7(11)9(8)15-5/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJABTSBVZIKABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C(=CC(=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-6-methoxy-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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